1,3-Bis(3,4-difluorophenyl)urea
CAS No.:
VCID: VC10531854
Molecular Formula: C13H8F4N2O
Molecular Weight: 284.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
1. Introduction to 1,3-Bis(3,4-difluorophenyl)urea1,3-Bis(3,4-difluorophenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure features a central urea moiety () flanked by two 3,4-difluorophenyl groups. The presence of fluorine atoms in the aromatic rings often enhances the compound's chemical stability and biological activity. 3. SynthesisThe synthesis of 1,3-Bis(3,4-difluorophenyl)urea typically involves:
4. Potential ApplicationsGiven its structure, 1,3-Bis(3,4-difluorophenyl)urea may have applications in various fields: Pharmaceutical Research
Materials Science
Agrochemicals
5. Biological Activity and ToxicityWhile no specific studies on this compound are available in the provided data, general trends for similar compounds suggest:
|
---|---|
Product Name | 1,3-Bis(3,4-difluorophenyl)urea |
Molecular Formula | C13H8F4N2O |
Molecular Weight | 284.21 g/mol |
IUPAC Name | 1,3-bis(3,4-difluorophenyl)urea |
Standard InChI | InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
Standard InChIKey | FJDPATZPOWLDJQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F |
Canonical SMILES | C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F |
PubChem Compound | 6463383 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume